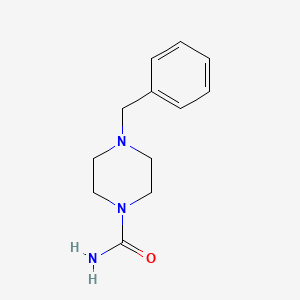
8-bromonaphtalène-2-ol
Vue d'ensemble
Description
8-Bromonaphthalen-2-ol is an organic compound with the molecular formula C10H7BrO. It is a derivative of 2-naphthol, where a bromine atom is substituted at the 8th position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
8-Bromonaphthalen-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 8-bromonaphthalen-2-ol are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.95, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of 8-bromonaphthalen-2-ol’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-bromonaphthalen-2-ol . .
Analyse Biochimique
Biochemical Properties
8-Bromo-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, 8-Bromo-2-naphthol can act as a substrate for bromination reactions, where it interacts with brominating agents to form brominated products . Additionally, it can participate in multicomponent reactions, interacting with aldehydes and other reactants to form bioactive heterocycles . These interactions are crucial for the synthesis of compounds with potential biological activities, such as antimicrobial and anticancer properties.
Cellular Effects
8-Bromo-2-naphthol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . The compound’s impact on gene expression can lead to changes in the production of proteins that are essential for cellular functions. Furthermore, 8-Bromo-2-naphthol may interact with cell signaling molecules, modulating pathways that regulate cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of 8-Bromo-2-naphthol involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, it may act as an inhibitor of certain brominating enzymes, preventing the formation of brominated products. Alternatively, 8-Bromo-2-naphthol can serve as a substrate for enzymatic reactions, leading to the production of bioactive compounds . These binding interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-2-naphthol can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 8-Bromo-2-naphthol may degrade into other products, which can affect its activity and interactions with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 8-Bromo-2-naphthol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential . At higher doses, 8-Bromo-2-naphthol may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of 8-Bromo-2-naphthol in research and potential therapeutic applications.
Metabolic Pathways
8-Bromo-2-naphthol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted by the body . The study of these metabolic pathways provides insights into the compound’s biotransformation and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 8-Bromo-2-naphthol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cells, 8-Bromo-2-naphthol can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular functions.
Subcellular Localization
8-Bromo-2-naphthol exhibits specific subcellular localization, which can influence its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes. For example, 8-Bromo-2-naphthol may accumulate in the nucleus, where it can affect gene expression and DNA repair mechanisms . Understanding its subcellular localization provides insights into the compound’s mechanism of action and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-2-ol can be synthesized through the bromination of 2-naphthol. The typical procedure involves the reaction of 2-naphthol with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 8-Bromonaphthalen-2-ol may involve the use of more efficient and scalable methods. One such method includes the use of potassium bromide and hydrogen peroxide in the presence of formic acid. This reaction is carried out at elevated temperatures and followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted naphthols.
Oxidation Products: Naphthoquinones.
Coupling Products: Biaryl compounds.
Comparaison Avec Des Composés Similaires
2-Naphthol: The parent compound, lacking the bromine substitution.
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
8-Bromo-1-naphthol: A similar compound with the bromine atom at the 8th position but with the hydroxyl group at the 1-position.
Uniqueness: 8-Bromonaphthalen-2-ol is unique due to the specific positioning of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .
Propriétés
IUPAC Name |
8-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXIIFRDDJZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346656 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-87-7 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

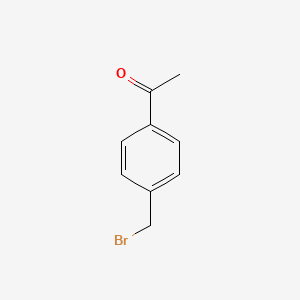

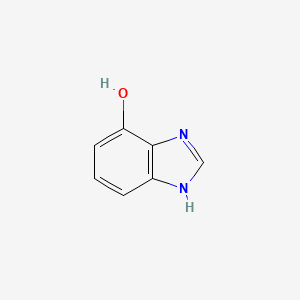

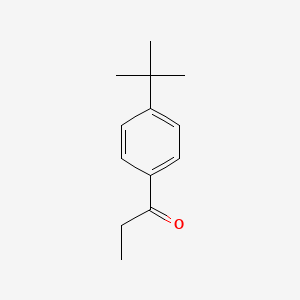
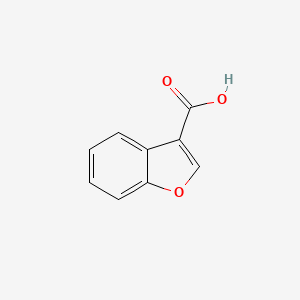


![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
